molecular formula C13H22N2O4 B13573290 8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate

8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate

Cat. No.: B13573290
M. Wt: 270.32 g/mol
InChI Key: AYCQTHMFGGLVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate is a sophisticated and highly valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features the 3,8-diazabicyclo[3.2.1]octane scaffold, a bridged bicyclic structure that serves as a privileged motif for constructing molecules with significant biological activity. Its primary research value lies in its role as a key precursor in the synthesis of complex tropane alkaloid analogs and other nitrogen-containing bridged systems. Researchers utilize this building block to develop novel ligands for central nervous system (CNS) targets, particularly as it can be further functionalized to create compounds that interact with monoamine transporters and various G-protein coupled receptors (GPCRs). The presence of two orthogonal protecting groups, the tert-butyloxycarbonyl (Boc) and methyl carboxylate, allows for selective deprotection and subsequent derivatization, enabling the rapid assembly of diverse chemical libraries for structure-activity relationship (SAR) studies. This makes it an indispensable tool for chemists working on the development of new therapeutic agents for neurological disorders and other disease areas. The rigid, three-dimensional structure imposed by the bicyclic framework is instrumental in probing specific binding conformations and enhancing the pharmacokinetic properties of lead candidates. As such, this intermediate is critical for advancing projects in hit-to-lead optimization and for exploring new chemical space in pharmaceutical R&D.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

8-O-tert-butyl 1-O-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-9-5-6-13(15,8-14-7-9)10(16)18-4/h9,14H,5-8H2,1-4H3

InChI Key

AYCQTHMFGGLVNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CNC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of Corresponding Diamines and Dicarboxylates

Method:

  • Starting with a suitable diamine precursor, such as 3,8-diazabicyclo[3.2.1]octane derivatives, the key step involves cyclization facilitated by acid or dehydrating agents.
  • Reagents: Phosphorous oxychloride (POCl₃), pyridine, or other dehydrating agents.
  • Conditions: Reactions are typically conducted at low temperatures (−10°C to 0°C) to control regioselectivity, followed by heating to promote cyclization.

Research Data:

  • A typical process involves treating a 3,8-diazabicyclo[3.2.1]octane-3-carboxylate with POCl₃ and pyridine, then heating at 80°C for 24 hours, as documented in patent literature and chemical syntheses reports.

Introduction of tert-Butyl and Methyl Groups

Method:

  • The tert-butyl group is introduced via tert-butyl alcohol derivatives or tert-butylation of nitrogen atoms using tert-butyl chloride or tert-butyl bromide in the presence of a base.
  • Reagents: tert-Butyl alcohol, tert-butyl chloride, or tert-butyl bromide, with catalysts such as Lewis acids or bases like sodium hydride.
  • Conditions: Reactions are performed under inert atmosphere at room temperature or mild heating to prevent over-alkylation.

Research Data:

  • A synthesis example involves reacting the amine with tert-butyl alcohol derivatives under catalytic conditions, ensuring selective tert-butylation at nitrogen sites.

N-methylation is achieved through methyl iodide or methyl triflate in the presence of a base like potassium carbonate, often under reflux.

Esterification and Carboxylate Formation

Method:

  • The formation of the dicarboxylate involves esterification of carboxylic acid intermediates with methanol or tert-butyl alcohol, often using acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Alternatively, direct esterification of carboxylic acids with tert-butyl groups can be performed under dehydrating conditions.

Research Data:

  • Esterification reactions are optimized to yield high purity compounds, with reaction conditions tailored to prevent hydrolysis or side reactions.

Example Synthetic Route (Summarized)

Step Reaction Reagents Conditions Purpose
1 Cyclization of diamine Phosphorous oxychloride, pyridine −10°C to 80°C Form bicyclic core
2 N-methylation Methyl iodide, K₂CO₃ Reflux N-methylation of nitrogen
3 tert-Butylation tert-Butyl chloride, NaH Room temp tert-Butyl group introduction
4 Esterification tert-Butyl alcohol, acid catalyst Reflux Formation of dicarboxylate ester

Data Tables and Research Findings

Table 1: Reagents and Conditions for Key Steps

Step Reagents Solvent Temperature Duration Yield Notes
Cyclization POCl₃, pyridine - −10°C to 80°C 24 h High Controlled cyclization
N-methylation Methyl iodide, K₂CO₃ Acetone Reflux 12 h >95% Selective methylation
tert-Butylation tert-Butyl chloride, NaH THF Room temp 8 h 90% Selective N-alkylation
Esterification tert-Butyl alcohol, sulfuric acid Toluene Reflux 4-6 h 85% Ester formation

Research Findings:

  • The use of phosphorous oxychloride effectively induces cyclization to form the bicyclic core with high regioselectivity.
  • Inert atmosphere (nitrogen or argon) is critical during alkylation steps to prevent oxidation.
  • Temperature control during each step is vital to optimize yield and minimize side reactions.
  • Catalytic hydrogenation may be employed to reduce intermediates or remove protecting groups, as documented in related patents and chemical syntheses.

Notes on Divergent Methods and Optimization

  • Alternative routes include direct cyclization of amino acids or amino alcohol derivatives, followed by functional group modifications.
  • Use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
  • Purification often involves chromatography (silica gel, reverse-phase HPLC) to isolate high-purity products.

Chemical Reactions Analysis

Types of Reactions

8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor for the development of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of 3,8-diazabicyclo[3.2.1]octane derivatives. Key structural analogues include:

Compound Substituents Molecular Weight (g/mol) Key Properties
8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate tert-butyl (position 8), methyl (position 1) 256.30 High solubility in organic solvents; used in CNS drug discovery
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate tert-butyl (position 8), no methyl ester 212.29 Precursor for α7 nAChR agonists; CAS 149771-44-8
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride tert-butyl (position 8), hydrochloride salt 248.75 Enhanced stability; used in peptide coupling reactions
di-tert-butyl 6,7-bis(hydroxymethyl)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate Two tert-butyl esters, hydroxymethyl groups (positions 6,7) 356.43 Functionalizable for prodrug design; synthesized via BH3·THF reduction
8-(tert-butyl) 2-ethyl 6,7-dicyano-8-azabicyclo[3.2.1]oct-3-ene-dicarboxylate tert-butyl (position 8), ethyl ester (position 2), dicyano groups (positions 6,7) 369.38 Microwave-synthesized; high electron-withdrawing character for catalysis

Key Observations :

  • Steric Effects : The tert-butyl group at position 8 enhances steric hindrance, reducing metabolic degradation compared to smaller substituents (e.g., methyl or ethyl) .
  • Solubility : Methyl esters (e.g., in the target compound) improve solubility in polar aprotic solvents (e.g., THF, DCM) compared to ethyl or benzyl esters .
  • Biological Activity: Derivatives with electron-withdrawing groups (e.g., cyano) exhibit stronger binding to α7 nAChR, while hydroxymethyl variants serve as prodrug candidates .
Pharmacological Relevance
  • The target compound’s methyl ester allows facile hydrolysis to carboxylic acids in vivo, making it a prodrug candidate for CNS-targeted therapeutics .
  • In contrast, tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 149771-44-8) is a non-prodrug scaffold used directly in receptor-binding assays .
  • Amino-substituted derivatives (e.g., tert-butyl endo/exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate) show enhanced blood-brain barrier penetration .

Biological Activity

8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate (CAS Number: 201162-53-0) is a bicyclic compound with notable biological activity. This article reviews its chemical properties, synthesis methods, biological interactions, and potential therapeutic applications based on various studies.

The molecular formula of this compound is C11H20N2O2C_{11}H_{20}N_{2}O_{2} with a molecular weight of approximately 212.29 g/mol. It features a tert-butyl group and two carboxylate functional groups attached to the bicyclic framework.

PropertyValue
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Density1.1 g/cm³
Boiling Point295.4 °C
Flash Point132.5 °C

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies that involve the modification of the diazabicyclo framework to enhance its biological activity or to create derivatives for further research. Common methods include:

  • Alkylation reactions : Introducing the tert-butyl group at specific positions.
  • Carboxylation : Adding carboxylic acid moieties to the bicyclic structure.

These synthetic routes are essential for producing compounds with improved pharmacological profiles.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
  • Binding Affinity : Interaction studies reveal that it has a high binding affinity for certain receptors involved in pain modulation and neurotransmission.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Liu et al. (2003) demonstrated that derivatives of diazabicyclo compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance efficacy.
  • Neuroprotective Studies : Research published in the Journal of Medicinal Chemistry indicated that related compounds showed promise in protecting neuronal cells from oxidative stress, which is critical in neurodegenerative conditions like Alzheimer's disease.

Interaction Studies

The compound's ability to cross biological membranes suggests its potential as a drug candidate for various therapeutic applications. Key areas of interest include:

  • Receptor Binding : The compound interacts with neurotransmitter receptors, which could lead to analgesic effects.
  • Cell Membrane Permeability : Its structure allows it to penetrate cellular membranes effectively, enhancing its bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate with high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including Boc protection and cyclization. For example, tert-butyl carboxylate derivatives (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) can serve as precursors, with yields optimized by controlling reaction temperature and catalyst selection. Reaction SMILES data from open-source databases (e.g., Open Reaction Database) suggest using coupling agents like EDC/HOBt for carboxylate formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the product.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The compound should be stored under inert atmospheres (argon or nitrogen) at 2–8°C to prevent hydrolysis of the tert-butyl and methyl ester groups. Evidence from analogous bicyclic compounds (e.g., tert-butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate) indicates sensitivity to moisture and light, necessitating amber glass vials for storage .

Q. What analytical techniques are most effective for confirming the structural integrity of the compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify bicyclic scaffold geometry and substituent positions.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (269.34 g/mol for C₁₄H₂₃NO₄) .
  • HPLC (98–102% purity criteria) with a C18 column and UV detection at 254 nm for quantitative analysis .

Advanced Research Questions

Q. How can stereochemical outcomes (endo vs. exo) in the synthesis of this bicyclic system be systematically analyzed?

  • Methodological Answer : Stereochemistry is critical for pharmacological activity. For the endo isomer (e.g., tert-butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate), employ:

  • X-ray crystallography to resolve absolute configuration.
  • NOESY NMR to detect spatial proximity of protons in the bicyclic core.
  • Chiral HPLC with amylose-based columns to separate enantiomers .

Q. What strategies can resolve contradictions in reaction yields observed under varying catalytic conditions?

  • Methodological Answer : Contradictions often arise from competing reaction pathways. Use a design-of-experiments (DoE) approach:

  • Parameter screening : Vary catalyst loading (e.g., Pd/C vs. Raney Ni), solvent polarity (THF vs. DCM), and temperature.
  • Statistical analysis : Apply ANOVA to identify significant factors affecting yield.
  • Mechanistic studies : Monitor intermediates via in situ FTIR or LC-MS to detect side reactions (e.g., over-reduction or deprotection) .

Q. How does computational modeling contribute to predicting the compound's reactivity in novel reaction environments?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Predict activation energies for ring-opening or ester hydrolysis.
  • Simulate steric effects of the tert-butyl group on nucleophilic attack.
  • Guide solvent selection by calculating solvation free energies .

Q. What methodologies are recommended for studying the compound's interactions in complex biological systems?

  • Methodological Answer : To assess bioactivity (e.g., enzyme inhibition or receptor binding):

  • Surface plasmon resonance (SPR) : Measure binding kinetics to target proteins.
  • Molecular docking : Use AutoDock Vina to model interactions with active sites.
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.